N-(2-ethoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Description
N-(2-ethoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O5S and its molecular weight is 469.56. The purity is usually 95%.
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Scientific Research Applications
Antiallergic Potential
N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which are structurally similar to the compound , have been studied for their antiallergic properties. These compounds, including N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, have shown significant potency against allergic reactions. Their effectiveness is demonstrated through their ability to inhibit histamine release and reduce allergic symptoms in various models, indicating potential applications in allergy treatment (Menciu et al., 1999).
Learning and Memory Facilitation
Ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides, similar to the queried compound, have been investigated for their impact on learning and memory facilitation in mice. The research found that certain derivatives of these compounds can significantly enhance learning and memory capabilities, suggesting potential therapeutic uses in cognitive disorders or as cognitive enhancers (Li Ming-zhu, 2012).
Anticancer Properties
Compounds structurally related to the query, such as N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, have been studied for their anticancer effects. These compounds have demonstrated significant antiproliferative activities against various human cancer cell lines, suggesting their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Antimicrobial Activity
N-substituted acetamide derivatives, closely related to the compound , have been synthesized and evaluated for their antibacterial activities. Some of these derivatives have shown promising antibacterial properties, indicating potential applications in treating bacterial infections (B. Debnath & S. Ganguly, 2015).
Synthesis and Chemical Properties
The compound's synthesis and chemical properties have been explored, particularly in the context of producing highly functionalized molecules for various applications. These studies contribute to the understanding of the compound's behavior and potential uses in different scientific fields (Indumathi et al., 2007).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-2-32-21-12-6-4-10-19(21)25-23(28)17-33(30,31)22-15-27(20-11-5-3-9-18(20)22)16-24(29)26-13-7-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16-17H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPBQSVBZOLGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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